4-chloro-N-(pentan-3-yl)benzenesulfonamide
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Overview
Description
4-chloro-N-(pentan-3-yl)benzenesulfonamide is a chemical compound belonging to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes like carbonic anhydrase. The presence of a chloro group and a pentan-3-yl substituent on the benzenesulfonamide scaffold imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(pentan-3-yl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with pentan-3-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of automated purification systems helps in obtaining high-purity products suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(pentan-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of new sulfonamide derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
4-chloro-N-(pentan-3-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as an enzyme inhibitor, particularly for carbonic anhydrase, which is involved in various physiological processes.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and dyes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-(pentan-3-yl)benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in tissues. By inhibiting these enzymes, the compound can disrupt the metabolic processes of cancer cells, leading to cell death. The compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and vice versa .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-pentanyl)benzenesulfonamide
- 4-chloro-N-pentan-3-yl-N-(3-phenylpropyl)benzenesulfonamide
Uniqueness
4-chloro-N-(pentan-3-yl)benzenesulfonamide is unique due to its specific substituents, which impart distinct chemical and biological properties. Its ability to selectively inhibit carbonic anhydrase IX over other isoforms makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-chloro-N-pentan-3-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2S/c1-3-10(4-2)13-16(14,15)11-7-5-9(12)6-8-11/h5-8,10,13H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQROOTGIIPTLEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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